molecular formula C15H10ClI2NO3 B1669182 Clioxanide CAS No. 14437-41-3

Clioxanide

Cat. No. B1669182
CAS RN: 14437-41-3
M. Wt: 541.5 g/mol
InChI Key: ICKMASVVMCGZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clioxanide is a large group of compounds originally developed as fungicides for topical use and as antimicrobial agents in soaps . It is a halogenated salicylanilide derivative with the molecular formula C15H10ClI2NO3 . It has an average mass of 541.507 Da and a monoisotopic mass of 540.843811 Da .


Synthesis Analysis

Halogenated salicylanilides, including clioxanide, have been synthesized for their antiparasitic activity in animals . The structural criteria for fasciolicidal action has been described as the need for electron-withdrawing substitutes on both the salicylic and anilide rings, together with a lipophilic group . Improved fasciolicidal activity of salicylanilides has been achieved in compounds such as closantel and rafoxanide by the incorporation of an aryl chain in the aniline moiety of the anilide .


Molecular Structure Analysis

The molecular structure of clioxanide is represented by the formula C15H10ClI2NO3 . The structure includes a salicylic ring and an anilide ring, with electron-withdrawing substitutes and a lipophilic group .


Chemical Reactions Analysis

Clioxanide is activated in vivo, presumably achieved by hydrolysis of the acetyl group to free the hydroxyl derivative . The activity of clioxanide in sheep is reduced if it is passed directly into the abomasum .


Physical And Chemical Properties Analysis

Clioxanide has a molecular formula of C15H10ClI2NO3 and a molecular weight of 541.51 . The percent composition is C 33.27%, H 1.86%, Cl 6.55%, I 46.87%, N 2.59%, O 8.86% .

Scientific Research Applications

1. Anthelmintic Efficacy

Clioxanide has been primarily researched for its efficacy as an anthelmintic agent, particularly against liver flukes in sheep. Studies conducted by Campbell and Brotowidjoyo (1975) demonstrated that clioxanide, at different dose rates and administration routes, showed significant effectiveness against Fasciola hepatica infections in sheep. These findings indicate clioxanide's potential as an effective treatment for liver fluke infections in veterinary medicine (Campbell & Brotowidjoyo, 1975).

2. Metabolism in Parasites and Mammals

Research on the metabolism of clioxanide has revealed interesting insights into how it is processed by both parasites and mammals. A study by Douch (1979) found that clioxanide undergoes deacetylation by enzymes from various helminths and mammalian liver homogenates. These findings contribute to understanding the pharmacokinetics of clioxanide in both target organisms (parasites) and host organisms (mammals) (Douch, 1979).

3. Biomarkers for Anthelmintic Activity

Investigations into biochemical methods for detecting anthelmintic activity have incorporated clioxanide. Campbell and Barry (1970) explored the use of serum glutamic oxalo-acetic transaminase (SGOT) as an indicator of hepatic damage caused by Fasciola hepatica, and how treatment with clioxanide influences these levels. Their research contributes to developing more precise methods for evaluating the effectiveness of anthelmintics like clioxanide (Campbell & Barry, 1970).

Safety And Hazards

While there are no reports of human neurotoxicity from clioxanide , several cases of toxicity and mortality have been reported for closantel and rafoxanide in sheep and goats . Their unique pharmacokinetic behavior appears to play an important role in the efficacy and safety of these compounds .

Future Directions

The future of clioxanide and other similar compounds may lie in the development of controlled drug delivery systems . These systems aim to extend, confine, and target the drug in the diseased tissue with a protected interaction . This could potentially increase the efficacy and safety of these drugs .

properties

IUPAC Name

[2-[(4-chlorophenyl)carbamoyl]-4,6-diiodophenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClI2NO3/c1-8(20)22-14-12(6-10(17)7-13(14)18)15(21)19-11-4-2-9(16)3-5-11/h2-7H,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKMASVVMCGZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1I)I)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClI2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065766
Record name Benzamide, 2-(acetyloxy)-N-(4-chlorophenyl)-3,5-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clioxanide

CAS RN

14437-41-3
Record name 2-(Acetyloxy)-N-(4-chlorophenyl)-3,5-diiodobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14437-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clioxanide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014437413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLIOXANIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 2-(acetyloxy)-N-(4-chlorophenyl)-3,5-diiodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzamide, 2-(acetyloxy)-N-(4-chlorophenyl)-3,5-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clioxanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLIOXANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q9A409N0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clioxanide
Reactant of Route 2
Reactant of Route 2
Clioxanide
Reactant of Route 3
Reactant of Route 3
Clioxanide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Clioxanide
Reactant of Route 5
Reactant of Route 5
Clioxanide
Reactant of Route 6
Reactant of Route 6
Clioxanide

Citations

For This Compound
155
Citations
NJ Campbell, IK Hotson - Australian veterinary journal, 1971 - cabdirect.org
… hepatica metacercariae were given clioxanide or rafoxanide by … Clioxanide gave 87 and 95% clearance of 7-week-old F. … contortus were obtained with clioxanide at 10 and 20 mg. per …
Number of citations: 21 www.cabdirect.org
JC Boray, FB Roseby - Australian Veterinary Journal, 1969 - cabdirect.org
Five Merino sheep carrying 6-week-old Fasciola hepatica were given 40 mg. per kg. body-weight of clioxanide intraruminally and 5 others a similar dose intra-abomasally. Compared …
Number of citations: 18 www.cabdirect.org
IG Pearson, HV Whitlock, CP DeGoosh… - Australian veterinary …, 1970 - cabdirect.org
Clioxanide given by mouth to 14, 603 sheep was generally well tolerated under a variety of conditions, including drought. The drug was safe when given to pregnant, parturient and …
Number of citations: 10 www.cabdirect.org
HC Tewari - Australian Veterinary Journal, 1968 - cabdirect.org
Laboratory trials were carried out with hexachloroethane and clioxanide using rats experimentally infected with 25 metacercariae of Fasciola hepática. When administered to animals …
Number of citations: 9 www.cabdirect.org
PGC Douch - Xenobiotica, 1979 - Taylor & Francis
… Clioxanide and related compounds were deacetylated by the cestode Moniezia expansa, … inhibited the deacetylation of clioxanide. 3. Resorantel and clioxanide were not hydrolysed at …
Number of citations: 6 www.tandfonline.com
LEA Symons, FB Roseby - Australian Veterinary Journal, 1969 - cabdirect.org
Twenty-one worm-free sheep were experimentally infected with 8, 000 infective larvae of Haemonchus contortus and 4 weeks later treated with clioxanide at the rate of 20 mg. per kg. …
Number of citations: 6 www.cabdirect.org
NJ Campbell, MD Brotowidjoyo - Australian veterinary journal, 1975 - europepmc.org
Groups of sheep were infected with 100 viable metacercariae of Fasciola hepatica. The efficiencies of clioxanide and rafoxanide were evaluated against infections aged 6 and 12 weeks…
Number of citations: 4 europepmc.org
JC Boray, FA Happich - Aun. vet. J., 1968 - cabdirect.org
… -folan], oxyclozanide, disophenol, nitroxynil and clioxanide. From the results of the tests the … clioxanide. For chronic fascioliasis carbon tetrachloride was the best followed by clioxanide …
Number of citations: 52 www.cabdirect.org
PJ Presidente, SE Knapp… - American journal …, 1972 - pubmed.ncbi.nlm.nih.gov
Anthelmintic efficacy of clioxanide against experimentally induced Fasciola hepatica infections in calves Anthelmintic efficacy of clioxanide against experimentally induced …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
WJ FOREYT, AC Todd - Journal of Wildlife Diseases, 1976 - meridian.allenpress.com
… Clioxanide at 16 to 38 mg/kg, diamphenethide at 255 to 280 mg/kg, and hexachloroethane at 463 to 629 mg/kg were not effective against F. magna in four, two and four deer, …
Number of citations: 21 meridian.allenpress.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.